molecular formula C10H13ClN4O B11872188 1-(tert-Butyl)-6-chloro-5-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

1-(tert-Butyl)-6-chloro-5-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B11872188
M. Wt: 240.69 g/mol
InChI Key: YCPTZSXEFAHSLG-UHFFFAOYSA-N
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Description

1-(tert-Butyl)-6-chloro-5-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound that belongs to the pyrazolopyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-Butyl)-6-chloro-5-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with tert-butylamine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate cyclization and formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

1-(tert-Butyl)-6-chloro-5-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide, often with a base such as potassium carbonate or sodium hydride.

    Oxidation and Reduction:

Major Products Formed

The major products formed from substitution reactions depend on the nucleophile used. For example, substitution with an amine would yield an amino derivative, while substitution with a thiol would yield a thioether derivative.

Scientific Research Applications

1-(tert-Butyl)-6-chloro-5-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has several scientific research applications:

Mechanism of Action

The exact mechanism of action of 1-(tert-Butyl)-6-chloro-5-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is not fully elucidated. it is believed to exert its effects by inhibiting specific kinases involved in cell signaling pathways. This inhibition can lead to the modulation of cellular processes such as proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(tert-Butyl)-6-chloro-5-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its tert-butyl and chloro substituents contribute to its stability and reactivity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H13ClN4O

Molecular Weight

240.69 g/mol

IUPAC Name

1-tert-butyl-6-chloro-5-methylpyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C10H13ClN4O/c1-10(2,3)15-7-6(5-12-15)8(16)14(4)9(11)13-7/h5H,1-4H3

InChI Key

YCPTZSXEFAHSLG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C2=C(C=N1)C(=O)N(C(=N2)Cl)C

Origin of Product

United States

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